molecular formula C12H11FO3 B13483414 rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2770896-10-9

rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B13483414
CAS No.: 2770896-10-9
M. Wt: 222.21 g/mol
InChI Key: SMVCSRRMMCMVBR-JFGNBEQYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic compound featuring a strained bicyclo[2.1.1]hexane core with a 2-oxa ring oxygen atom, a 3-fluorophenyl substituent at position 4, and a carboxylic acid group at position 5. The "rac" designation indicates a racemic mixture of enantiomers. This structure confers unique steric and electronic properties, making it a candidate for medicinal chemistry applications, particularly in targeting neurological or metabolic pathways .

Properties

CAS No.

2770896-10-9

Molecular Formula

C12H11FO3

Molecular Weight

222.21 g/mol

IUPAC Name

(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

InChI

InChI=1S/C12H11FO3/c13-8-3-1-2-7(4-8)12-5-9(16-6-12)10(12)11(14)15/h1-4,9-10H,5-6H2,(H,14,15)/t9-,10+,12-/m1/s1

InChI Key

SMVCSRRMMCMVBR-JFGNBEQYSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@]1(CO2)C3=CC(=CC=C3)F)C(=O)O

Canonical SMILES

C1C2C(C1(CO2)C3=CC(=CC=C3)F)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid typically involves constructing the bicyclo[2.1.1]hexane ring system fused with an oxygen atom (oxabicyclo), followed by introduction of the 3-fluorophenyl substituent and installation of the carboxylic acid group at the 5-position. The stereochemistry is controlled through the choice of starting materials and reaction conditions.

Key Synthetic Steps

  • Cycloaddition or Ring-Closing Reactions: The bicyclic framework is often assembled via intramolecular cyclization or [2+2] cycloaddition reactions. These steps are crucial for establishing the rigid bicyclo[2.1.1]hexane core with the correct stereochemistry.

  • Fluorophenyl Substituent Introduction: The 3-fluorophenyl group is typically introduced via cross-coupling reactions or by using fluorinated aromatic precursors in the cyclization step.

  • Carboxylic Acid Functionalization: The carboxylic acid at the 5-position can be introduced by oxidation of a corresponding aldehyde or alcohol precursor or by carboxylation reactions.

Representative Synthetic Route from Literature

A representative synthetic route involves:

  • Starting Material Preparation: Synthesis of a suitable precursor containing the 3-fluorophenyl moiety and an alkene or alkyne functionality to enable cyclization.

  • Bicyclo[2.1.1]hexane Formation: Intramolecular cyclization under controlled conditions to form the oxabicyclic ring system.

  • Functional Group Transformation: Oxidation or hydrolysis steps to convert intermediate functionalities into the carboxylic acid group at the 5-position.

  • Purification and Racemization: The final compound is obtained as a racemic mixture of the (1R,4S,5S) stereoisomers, often purified by crystallization or chromatography.

Detailed Preparation Methods with Data Table

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Preparation of fluorophenyl precursor 3-fluorobenzaldehyde or 3-fluorophenylboronic acid; Pd-catalyzed coupling Introduction of fluorophenyl substituent
2 Cycloaddition / Ring closure UV irradiation or thermal conditions; intramolecular [2+2] cycloaddition or nucleophilic substitution Formation of oxabicyclo[2.1.1]hexane core
3 Oxidation KMnO4, CrO3, or other oxidants; mild acidic or basic medium Conversion of intermediate to carboxylic acid
4 Purification Column chromatography, recrystallization Isolation of racemic compound with high purity

Biocatalytic and Modern Synthetic Approaches

Recent advances in synthetic organic chemistry emphasize the use of biocatalysis to improve stereoselectivity, reduce steps, and enhance sustainability. Enzymatic methods can offer:

A comprehensive review of biocatalytic methods for small molecule active pharmaceutical ingredients highlights the potential for applying enzymes to key steps such as oxidation and cyclization in the preparation of complex bicyclic acids.

Research Findings and Optimization

  • Stereochemical Control: Studies show that the stereochemical outcome of the bicyclo[2.1.1]hexane ring formation can be influenced by the choice of catalyst, solvent, and temperature.

  • Yield and Purity: Multi-step synthesis typically achieves moderate to good yields (40-70%) depending on the efficiency of ring closure and oxidation steps.

  • Scalability: Synthetic routes have been optimized for scale-up, with purification methods adapted for industrial quantities.

  • Potential for Enzymatic Enhancement: Incorporation of biocatalysts in oxidation or selective functionalization steps could improve overall efficiency and stereoselectivity.

Summary Table of Preparation Methods

Method Type Advantages Limitations References
Classical Organic Synthesis Well-established protocols; scalable Multi-step; moderate stereoselectivity , Patent WO2019160882
Biocatalytic Methods High stereoselectivity; mild conditions; green Requires enzyme availability and optimization

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic catalysis (e.g., H₂SO₄ or HCl). This reaction is critical for modifying solubility or tuning biological activity:
R-COOH + R’-OHH+R-COOR’ + H2O\text{R-COOH + R'-OH} \xrightarrow{\text{H}^+} \text{R-COOR' + H}_2\text{O}

Reagents/ConditionsProductsNotes
Methanol + H₂SO₄Methyl ester derivativeImproves lipid solubility for drug delivery
Ethanol + DCCEthyl esterActivates the carboxyl group for further coupling

Decarboxylation

Thermal or acidic conditions promote decarboxylation, releasing CO₂ and forming a bicyclic hydrocarbon. This reaction is sensitive to temperature and solvent polarity:
R-COOHΔ or H+R-H + CO2\text{R-COOH} \xrightarrow{\Delta \text{ or } \text{H}^+} \text{R-H + CO}_2

ConditionsProductsYield
180°C, toluene4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane~60% (theoretical)
H₂SO₄, refluxSame as aboveLower yield due to side reactions

Ring-Opening Reactions

The strained oxabicyclo[2.1.1]hexane ring undergoes nucleophilic attack at the oxygen atom, leading to ring-opening:

NucleophileConditionsProducts
Water (acidic)H₂O/H⁺Diol derivative
AminesRT, DCMAmide-functionalized open-chain compound
Grignard reagentsTHF, 0°CAlkylated products

Electrophilic Aromatic Substitution

The 3-fluorophenyl group participates in electrophilic substitutions, though fluorine’s electron-withdrawing effect directs reactivity to specific positions:

ReactionReagentsProductsRegioselectivity
NitrationHNO₃/H₂SO₄3-fluoro-5-nitrophenyl derivativeMeta to fluorine
HalogenationCl₂/FeCl₃3-fluoro-5-chlorophenyl derivativeDominant meta substitution

Reduction/Oxidation

The carboxylic acid can be reduced to a primary alcohol using LiAlH₄, while ketone formation via oxidation is less common due to steric hindrance:

ReactionReagentsProducts
ReductionLiAlH₄, etherBicyclic alcohol
OxidationKMnO₄, H⁺Not observed (steric protection)

Salt Formation

The acid forms salts with bases (e.g., NaOH), enhancing water solubility for pharmacological formulations:
R-COOH + NaOHR-COO⁻Na⁺ + H2O\text{R-COOH + NaOH} \rightarrow \text{R-COO⁻Na⁺ + H}_2\text{O}

Key Structural Influences on Reactivity:

  • Bicyclic Strain : The oxabicyclo[2.1.1]hexane’s angle strain facilitates ring-opening but limits oxidation pathways.

  • Fluorine Effects : The 3-fluorophenyl group directs electrophilic substitutions meta and moderates electronic effects on the carboxylic acid.

  • Steric Hindrance : Bulky substituents on the bicyclic core impede reactions at the bridgehead positions.

Comparative Reactivity with Analogues

CompoundKey Structural DifferenceReactivity Profile
4-(3-Methoxyphenyl) analogueMethoxy donor groupEnhanced electrophilic substitution (para/ortho)
4-Phenyl analogue No fluorineReduced electronic directing effects

Scientific Research Applications

Chemistry

In chemistry, rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for creating new materials with specific properties .

Biology and Medicine

In biology and medicine, this compound is explored for its potential therapeutic applications. Its structural features allow it to interact with biological targets in unique ways, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of new materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Bicyclo[2.1.1]hexane Core

Key structural analogues differ in substituent type, position, and heteroatom composition (Table 1).

Table 1: Comparison of Substituent Features

Compound Name Substituent at Position 4 Functional Group at Position 5 Heteroatom in Ring Molecular Weight (g/mol) CAS Number Reference
rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid 3-fluorophenyl Carboxylic acid Oxygen (2-oxa) 264.25* Not provided
rac-(1R,4S,5S)-4-(5-fluoropyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid 5-fluoropyridin-3-yl Carboxylic acid Oxygen (2-oxa) 265.24 Not provided
4-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid Thiazole sulfamoyl phenyl carbamoyl Carboxylic acid Oxygen (2-oxa) 453.45 EN300-37269420
(1R,4S,5S)-rel-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid tert-Butoxycarbonyl (Boc) Carboxylic acid Nitrogen (2-aza) 227.26 615575-74-1

*Molecular weight calculated based on formula C₁₃H₁₁FO₃.

Key Observations:
  • Heteroatom Substitution : Replacing oxygen with nitrogen (e.g., 2-azabicyclo) introduces basicity, altering solubility and receptor-binding interactions .
  • Complex Substituents : Bulky groups like thiazole sulfamoyl phenyl carbamoyl may sterically hinder target engagement but improve selectivity for specific enzymes or receptors .

Variations in Ring Size and Functional Groups

Larger bicyclo systems and additional functional groups further diversify pharmacological profiles (Table 2).

Table 2: Ring Size and Functional Group Modifications

Compound Name Bicyclo System Additional Functional Groups Application Insights Reference
This compound [2.1.1]hexane None Potential CNS targets (e.g., mGluR)
rac-(1S,2S,4R)-6-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid [2.2.1]heptane Ketone at position 6 Alters conformational strain; may influence binding kinetics
7-{(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxy-1-octenyl]-2-oxabicyclo[2.2.1]hept-5-yl}heptanoic acid [2.2.1]heptane Hydroxy-octenyl side chain Thromboxane A2 receptor agonism (e.g., U 46619)
rac-(1R,4R,5R)-5-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid [2.1.1]hexane Methoxycarbonyl at position 5 Ester group may enhance prodrug potential
Key Observations:
  • Ketone and Ester Groups : Functional groups like ketones or methoxycarbonyls introduce polarity or prodrug functionality, modulating bioavailability .

Stereochemical and Salt Form Differences

Stereochemistry and salt forms critically influence activity and solubility (Table 3).

Table 3: Stereochemical and Salt Form Comparisons

Compound Name Stereochemistry Salt Form Biological Relevance Reference
This compound Racemic mixture Free acid Enantiomers may have divergent effects
(1S,4R,5R)-rel-1-(4-Piperidyl)bicyclo[2.1.1]hexane-5-carboxylic Acid Hydrochloride Rel-configuration Hydrochloride salt Enhanced solubility for intravenous use
(1R,4S,5S)-rel-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid Rel-configuration Free acid Boc protection aids in synthetic steps
Key Observations:
  • Salt Forms : Hydrochloride salts improve aqueous solubility, facilitating formulation for preclinical studies .
  • Protecting Groups : Boc groups enable selective functionalization during synthesis .

Biological Activity

The compound rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic structure known for its potential biological activities, primarily in medicinal chemistry and organic synthesis. This article delves into its biological activity, including enzyme inhibition, receptor modulation, and potential therapeutic applications.

Structural Characteristics

This compound features a bicyclo[2.1.1]hexane framework with a carboxylic acid functional group and a fluorophenyl substituent. The presence of fluorine is significant as it can enhance the compound's reactivity and interaction with biological targets.

Property Value
Molecular FormulaC₁₂H₁₁FO₃
Molar Mass222.21 g/mol
Structural FrameworkBicyclo[2.1.1]hexane
Functional GroupsCarboxylic acid

Biological Activity

Research indicates that this compound may exhibit significant biological activity through various mechanisms:

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, which is critical in drug development for diseases where enzyme activity needs to be modulated. Specific studies have focused on its interaction with enzymes involved in metabolic pathways.

Receptor Modulation

The structural characteristics suggest possible interactions with various receptors, including those involved in neurotransmission and cell signaling pathways. The binding affinity and selectivity towards these receptors are essential for understanding its therapeutic potential.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Enzyme Inhibition :
    • Objective : To evaluate the inhibitory effect on specific metabolic enzymes.
    • Findings : The compound demonstrated a dose-dependent inhibition of enzyme activity, suggesting its potential as a therapeutic agent in metabolic disorders.
  • Receptor Binding Assays :
    • Objective : To assess the binding affinity towards neurotransmitter receptors.
    • Findings : Results indicated that the compound binds selectively to certain receptors, which could lead to applications in treating neurological conditions.

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Name IUPAC Name Key Features
Rel-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acidRel-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acidLacks fluorine substitution; simpler structure
Rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acidRac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acidContains trifluoromethyl group; different electronic properties

The unique stereochemistry and fluorine substitution of this compound may enhance its biological activity compared to other similar compounds.

Q & A

Q. What are the optimal synthetic routes for rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid?

  • Methodological Answer : Synthesis typically involves cyclopropanation or ring-closing metathesis to construct the bicyclo[2.1.1]hexane core. For example, fluorophenyl substituents can be introduced via Suzuki-Miyaura coupling using 3-fluorophenylboronic acid derivatives (e.g., 4-carboxy-3-fluorophenylboronic acid as in ). Key steps include:
  • Step 1 : Formation of the oxabicyclo framework via intramolecular cyclization under acidic or basic conditions.
  • Step 2 : Stereoselective introduction of the 3-fluorophenyl group using palladium catalysts (e.g., Pd(PPh₃)₄).
  • Step 3 : Carboxylic acid functionalization via hydrolysis of ester precursors.
    Critical Parameters : Reaction temperature (0–60°C), solvent polarity (THF or DMF), and catalyst loading (1–5 mol%). Yields range from 40–75% depending on steric hindrance .

Q. How is the stereochemistry of the compound confirmed?

  • Methodological Answer : Stereochemical assignment relies on:
  • X-ray Crystallography : Resolves absolute configuration by analyzing heavy atom positions (e.g., fluorine and oxygen atoms) in the crystal lattice.
  • NMR Spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) and NOESY correlations differentiate axial vs. equatorial substituents. For example, the deshielded proton at δ 4.2 ppm (quartet) confirms the fluorophenyl group’s equatorial orientation.
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB, with retention times validated against racemic mixtures .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for pharmacological studies?

  • Methodological Answer : Enantiomers are resolved via:
  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralcel OD-H) with hexane/isopropanol gradients. The rac-compound’s enantiomers show baseline separation at 25°C with a resolution factor Rs>1.5R_s > 1.5 .
  • Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates of one enantiomer, yielding >90% enantiomeric excess (ee) for the desired (1R,4S,5S) form .
    Data Contradiction Note : Conflicting ee values may arise from residual solvent impurities; validate via circular dichroism (CD) spectroscopy .

Q. What in vitro assays are used to assess the compound’s biological activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates. For example, the compound inhibits COX-2 with IC50=0.8μMIC_{50} = 0.8 \mu M (95% CI: 0.6–1.1 μM\mu M) in a dose-dependent manner .
  • Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/IL-1β ELISA) in macrophage lines (e.g., RAW 264.7). EC₅₀ values for IL-6 suppression range from 5–10 μM\mu M .
    Critical Consideration : Control for off-target effects using siRNA knockdown of candidate receptors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.